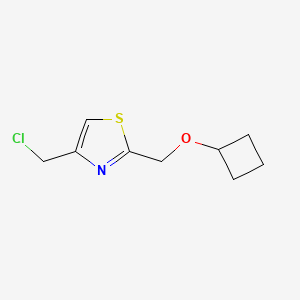

4-(Chloromethyl)-2-(cyclobutoxymethyl)thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazole is a type of organic compound that contains a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Thiazole derivatives are known for their high oxidative stability, rigid planar structure, and efficient intermolecular π–π overlap . These properties make them promising building blocks in the synthesis of semiconductors for plastic electronics .

Synthesis Analysis

Thiazoles can be synthesized through multi-component reactions. Under metal-free reaction conditions, easily available ketones, aldehydes, ammonium salt, and elemental sulfur can be self-assembled to provide entries to thiazoles .Molecular Structure Analysis

The molecular structure of thiazoles is characterized by a fused biheterocycle, which is an electron-deficient system . This structure enables efficient intermolecular π–π overlap, making thiazoles suitable for applications in organic electronics .Chemical Reactions Analysis

Thiazoles can form complexes with other compounds, such as CF4 and SF6 . The formation of these complexes is primarily due to interactions between the nitrogen atom in the thiazole ring and the carbon atom in CF4 .Physical And Chemical Properties Analysis

Thiazoles are known for their high oxidative stability and rigid planar structure . They also exhibit promising nonlinear optical properties when integrated into a porous, porphyrin framework .Scientific Research Applications

Metabolic Studies

The metabolism of thiazole derivatives, including compounds similar to "4-(Chloromethyl)-2-(cyclobutoxymethyl)thiazole," has been a subject of study to understand their transformation in biological systems. For instance, the metabolism of 2-acetamido-4-(chloromethyl)thiazole in rats involves its transformation into several metabolites, suggesting the involvement of complex metabolic pathways in the biotransformation of thiazole compounds (Bakke et al., 1981).

Synthesis and Characterization

The synthesis and characterization of thiazole derivatives have been explored to develop novel compounds with potential biological and pharmacological applications. A study on the synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents demonstrates the interest in creating thiazole derivatives for therapeutic purposes (Kumar et al., 1993).

Antimicrobial and Antituberculosis Activity

Thiazole compounds have been evaluated for their antimicrobial and antituberculosis activities. Research into 1,3,4-thiadiazole based compounds, which share structural similarities with thiazoles, highlights their potential in treating various microbial infections, showcasing the therapeutic significance of these compounds in medicinal chemistry (Matysiak, 2015).

Corrosion Inhibition

Beyond biomedical applications, thiazole derivatives have also been investigated for their utility in corrosion inhibition, suggesting their potential in industrial applications to protect metals from corrosion. The study of new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic solutions underscores the versatility of thiazole derivatives in various fields of research (Bentiss et al., 2007).

Mechanism of Action

Target of Action

Thiazole derivatives have been known to interact with various biological targets, including bacterial cell division protein ftsz .

Mode of Action

This interaction disrupts the dynamic assembly and Z-ring formation, a crucial step in bacterial cell division .

Biochemical Pathways

The disruption of ftsz polymerization and z-ring formation indicates that the compound may interfere with bacterial cell division .

Result of Action

The disruption of ftsz polymerization and z-ring formation in bacterial cells could potentially inhibit bacterial cell division, representing a possible mechanism of antibacterial activity .

Future Directions

properties

IUPAC Name |

4-(chloromethyl)-2-(cyclobutyloxymethyl)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNOS/c10-4-7-6-13-9(11-7)5-12-8-2-1-3-8/h6,8H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHLUBPAFLIFGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OCC2=NC(=CS2)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(cyclobutoxymethyl)thiazole | |

CAS RN |

1247108-52-6 |

Source

|

| Record name | 4-(chloromethyl)-2-(cyclobutoxymethyl)thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-N-[2-(thiophen-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2941065.png)

![N-(4-bromophenyl)-2-((3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2941066.png)

![Methyl 2-(2-{[2-fluoro-5-(trifluoromethyl)phenyl]sulfamoyl}-4,5-dimethoxyphenyl)acetate](/img/structure/B2941073.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2941076.png)

![(E)-methyl 2-cyano-3-(2-(2,3-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2941078.png)